molecular formula C12H15ClN2O2 B14951003 tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate

Cat. No.: B14951003
M. Wt: 254.71 g/mol
InChI Key: IHJSHLFIIBXUNW-RIYZIHGNSA-N
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Description

tert-Butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a tert-butyl ester group and a 4-chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate typically involves the condensation of tert-butyl hydrazinecarboxylate with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate
  • (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine

Comparison: tert-Butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate is unique due to its specific hydrazone structure and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate and (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine have different core structures and functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

tert-butyl N-[(E)-(4-chlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,15,16)/b14-8+

InChI Key

IHJSHLFIIBXUNW-RIYZIHGNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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